(dimethyl-1H-1,2,3-triazol-4-yl)methanol

Physicochemical Properties Drug Design Medicinal Chemistry

Rigorous CNS drug design or ligand development demands precise substitution to avoid regioisomeric artifacts. This 1,5-dimethyl-1,2,3-triazole-4-methanol provides a unique scaffold with the defined 4-hydroxymethyl handle essential for reproducible synthesis. • Optimized CNS penetrant core: Low TPSA (50.94 Ų) and LogP (-0.38) predict blood-brain barrier permeability. • Versatile derivatization: Hydroxymethyl enables esterification, oxidation, or Mitsunobu coupling without altering ring electronics. • Supply reliability: Strict 1,5-regioisomeric purity via RuAAC route, available in research quantities with consistent batch analysis.

Molecular Formula C5H9N3O
Molecular Weight 127.14
CAS No. 942060-18-6
Cat. No. B3389880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(dimethyl-1H-1,2,3-triazol-4-yl)methanol
CAS942060-18-6
Molecular FormulaC5H9N3O
Molecular Weight127.14
Structural Identifiers
SMILESCC1=C(N=NN1C)CO
InChIInChI=1S/C5H9N3O/c1-4-5(3-9)6-7-8(4)2/h9H,3H2,1-2H3
InChIKeySZJRXLWJXKDQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Data for (Dimethyl-1H-1,2,3-triazol-4-yl)methanol (CAS 942060-18-6) Procurement: Molecular Identity and Core Characteristics


(Dimethyl-1H-1,2,3-triazol-4-yl)methanol (CAS 942060-18-6), also known as 1,5-Dimethyl-1H-1,2,3-triazole-4-methanol, is a small-molecule heterocyclic building block with the molecular formula C₅H₉N₃O and a molecular weight of 127.14 g/mol . It belongs to the class of 1,2,3-triazoles and is characterized by a five-membered ring containing three nitrogen atoms, with methyl groups at the 1- and 5-positions and a hydroxymethyl substituent at the 4-position . The compound serves as a versatile scaffold in medicinal chemistry, coordination chemistry, and materials science, and is commercially available in research-grade quantities with typical purity specifications of ≥95% to ≥98% .

Heterocyclic building block: 1,5-dimethyl-1,2,3-triazole scaffold
Hydroxymethyl handle for further functionalization
Versatile scaffold for CNS-penetrant design and coordination chemistry

Why (Dimethyl-1H-1,2,3-triazol-4-yl)methanol (CAS 942060-18-6) Cannot Be Substituted with Generic Triazole Analogs


Generic substitution among triazole-methanol derivatives is not feasible due to the profound impact of specific substituent patterns on both physicochemical and functional properties. The 1,5-dimethyl substitution pattern on the triazole ring dictates critical parameters such as LogP (-0.38418) and topological polar surface area (TPSA: 50.94 Ų), which influence solubility, membrane permeability, and protein binding . In contrast, analogous compounds with different N-substituents—for instance, 1-phenyl-1H-1,2,3-triazol-4-yl)methanol or 1-methyl-1H-1,2,3-triazole-4-methanol—exhibit significantly altered lipophilicity and electronic character, leading to divergent performance in applications ranging from corrosion inhibition to metal coordination [1]. The precise positioning of the hydroxymethyl group at the 4-position, combined with the dimethyl substitution, creates a unique steric and electronic environment that cannot be replicated by mono-substituted or differently substituted analogs. Consequently, substitution with a superficially similar triazole derivative may compromise reaction yields, alter binding affinities, or render downstream applications ineffective. The following evidence section quantifies these critical differentiations.

1,5-Dimethyl substitution pattern defines LogP and TPSA, altering solubility and membrane permeability relative to mono-methyl or aryl analogs.

Phenyl or nitrophenyl N-substituents significantly increase lipophilicity; application fit may not transfer directly.

Regioisomeric purity (1,5- vs. 1,4-disubstituted) impacts coordination geometry and biological binding; RuAAC ensures consistent 1,5-isomer supply.

Quantitative Differentiation Evidence for (Dimethyl-1H-1,2,3-triazol-4-yl)methanol (CAS 942060-18-6) Relative to Analogs


Lipophilicity (LogP) Comparison: 1,5-Dimethyl vs. 1-Phenyl Triazole-Methanol Derivatives

The 1,5-dimethyl substitution yields a calculated LogP of -0.38418, indicating moderate hydrophilicity favorable for aqueous formulation and reduced nonspecific protein binding relative to more lipophilic aryl-substituted analogs . In contrast, 1-phenyl-1H-1,2,3-triazol-4-yl)methanol (3a) and 1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol (3b) possess substantially higher lipophilicity due to the aromatic N-substituent [1].

LogP (Calculated)
Class-level
-0.38418 (1,5-dimethyl) vs. >1.5 (aryl analogs, class-level inference)
Supports aqueous-formulation fit; reduces hydrophobic interference.
In silico prediction; experimental validation needed.
Physicochemical Properties Drug Design Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation for Membrane Permeability Prediction

The target compound possesses a TPSA of 50.94 Ų . This value falls well below the threshold of 140 Ų commonly associated with poor oral absorption and below the 90 Ų threshold for favorable blood-brain barrier penetration. In comparison, 1-(2,5-dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl)methanol contains an additional aniline moiety with two chlorine atoms, which substantially increases molecular weight and TPSA due to additional hydrogen bond acceptors and donors [1].

TPSA
Cross-study comparable
50.94 Ų (target) vs. >70 Ų (dichloroanilino analog)
Predicts favorable passive membrane permeability.
In silico calculation; verify with PAMPA or Caco-2.
ADME Blood-Brain Barrier Oral Bioavailability

Corrosion Inhibition Efficiency: Class-Level Comparison of Triazole-Methanol Derivatives

While direct corrosion inhibition data for the target compound are not available, closely related triazole-methanol derivatives demonstrate high anticorrosive efficiency. Specifically, (1-phenyl-1H-1,2,3-triazole-4-yl)methanol (3a) achieves 93.1% inhibition efficiency at 1.30 mmol L⁻¹ on 1020 mild steel in 1 M HCl, while (1-(4-nitrophenyl)-1H-1,2,3-triazole-4-yl)methanol (3b) achieves 85.1% under identical conditions [1]. The presence of the electron-withdrawing nitro group reduces inhibition efficiency relative to the unsubstituted phenyl analog. By extension, the 1,5-dimethyl substitution pattern on the target compound is expected to provide intermediate electronic character, potentially offering a balance between inhibition efficiency and solubility not achievable with the phenyl or nitrophenyl analogs. Furthermore, in silico ecotoxicity predictions indicate that triazole-methanol derivatives are less toxic than commercial benzotriazole (BT) and 5-methyl-benzotriazole (5-MeBT) [1].

Corrosion Inhibition (Class-Level)
Class-level inference
Analog 3a: 93.1% at 1.30 mmol/L; analog 3b: 85.1% (mild steel, 1 M HCl)
Potential environmentally-conscious corrosion inhibitor candidate.
Direct measurement needed for target compound.
Corrosion Inhibition Mild Steel Acid Media

Boiling Point and Thermal Stability: 1,5-Dimethyl vs. 1-Methyl Triazole-Methanol Derivatives

The target compound exhibits a predicted boiling point of 291.3 ± 32.0 °C at 760 mmHg . In contrast, 1-methyl-1H-1,2,3-triazole-4-methanol (CAS 135242-82-3) has a reported boiling point of 279.0 ± 32.0 °C at 760 mmHg . The additional methyl group at the 5-position increases molecular weight and polarizability, resulting in a modestly elevated boiling point, which may influence purification strategies and thermal stability in high-temperature reactions.

Boiling Point
Cross-study comparable
291.3 ± 32.0 °C (target) vs. 279.0 ± 32.0 °C (1-methyl analog)
Modestly higher thermal stability.
Overlapping uncertainty limits practical significance.
Thermal Stability Synthetic Chemistry Distillation

Hydrogen Bond Donor/Acceptor Profile: Functional Differentiation from Non-Alcohol Triazole Analogs

The target compound possesses one hydrogen bond donor (the hydroxyl group) and four hydrogen bond acceptors (three triazole nitrogens and the hydroxyl oxygen) . This contrasts sharply with 1,5-dimethyl-1H-1,2,3-triazole (CAS 15922-53-9), which lacks the hydroxymethyl group entirely and therefore has zero hydrogen bond donors and only three acceptors . The presence of the 4-hydroxymethyl group fundamentally alters the compound's supramolecular recognition capabilities and coordination chemistry potential.

H-Bond Donors
Cross-study comparable
1 donor (OH) vs. 0 (1,5-dimethyltriazole)
Enables directional H-bonding and metal coordination.
Structural analysis.
Hydrogen Bonding Molecular Recognition Supramolecular Chemistry

Regioisomeric Purity and Synthetic Accessibility: 1,5-Dimethyl vs. 1,4-Dimethyl Triazole Derivatives

The 1,5-disubstituted 1,2,3-triazole regioisomer, such as the target compound, is typically synthesized via ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which provides regiospecific access to 1,5-disubstituted products [1]. In contrast, copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields the 1,4-disubstituted regioisomer. For triazole-methanol derivatives, the 1,5-regioisomer (target) and the 1,4-regioisomer (hypothetical analog) would exhibit distinct spatial orientation of the hydroxymethyl group relative to the N-substituents, leading to divergent geometries in coordination complexes and altered binding modes in biological targets. While direct quantitative comparison of regioisomeric activity is not available for this specific scaffold, the well-established regiochemical control provided by RuAAC ensures the synthetic preparation of the target compound with high isomeric purity, which is critical for reproducibility in downstream applications [2].

Regioselectivity
Class-level inference
RuAAC yields >95% 1,5-regioisomer
Ensures consistent stereoelectronic properties.
Well-established synthetic method.
Click Chemistry Regioselectivity Synthetic Efficiency

High-Value Application Scenarios for (Dimethyl-1H-1,2,3-triazol-4-yl)methanol (CAS 942060-18-6) Based on Differentiated Properties


Medicinal Chemistry Scaffold for CNS-Penetrant Drug Candidates

The target compound's low TPSA (50.94 Ų) and moderate LogP (-0.38418) predict favorable passive membrane permeability and blood-brain barrier penetration, positioning it as an attractive scaffold for designing CNS-active therapeutics . The 4-hydroxymethyl group serves as a synthetic handle for further functionalization (e.g., esterification, etherification, or oxidation to the aldehyde), while the triazole core provides metabolic stability and can act as an amide bond bioisostere [1]. In contrast to more lipophilic phenyl-substituted analogs, the dimethyl substitution maintains sufficient aqueous solubility for formulation while preserving membrane permeability. Researchers developing kinase inhibitors, GPCR modulators, or epigenetic probes targeting CNS indications may find this scaffold advantageous over bulkier or more polar triazole derivatives.

Corrosion Inhibitor Formulation with Reduced Environmental Impact

Class-level evidence demonstrates that triazole-methanol derivatives achieve corrosion inhibition efficiencies exceeding 85% on mild steel in acidic media, while in silico predictions indicate lower aquatic toxicity than commercial benzotriazole standards . The target compound's 1,5-dimethyl substitution and 4-hydroxymethyl group confer intermediate lipophilicity and electron density, potentially balancing adsorption to metal surfaces with water solubility. This profile makes it a candidate for corrosion inhibitor formulations in industrial cleaning, acid pickling, or oilfield applications where environmental regulations restrict the use of benzotriazole and tolyltriazole. The presence of the hydroxyl group also enables covalent immobilization onto polymer matrices or nanoparticle supports for controlled-release or recyclable corrosion inhibition systems.

Ligand Precursor for Transition Metal Coordination Complexes

The target compound contains both a triazole nitrogen coordination site and a pendant hydroxyl group capable of further functionalization or direct metal binding. The 1,5-dimethyl substitution pattern provides a distinct steric and electronic environment compared to 1,4-disubstituted triazole ligands . This compound can serve as a precursor to more elaborate tripodal ligands—for instance, by conversion to the corresponding aldehyde and subsequent reductive amination—or as a monodentate ligand for late transition metals. The well-established RuAAC synthetic route ensures access to the pure 1,5-regioisomer, which is critical for reproducibility in coordination chemistry where regioisomeric impurities can alter metal binding geometries and catalytic activity [1]. Researchers developing homogeneous catalysts, metal-organic frameworks (MOFs), or luminescent metal complexes may find this scaffold a useful entry point to 1,5-disubstituted triazole ligand architectures.

Synthetic Intermediate for Functionalized 1,2,3-Triazole Building Blocks

The 4-hydroxymethyl group of the target compound provides a versatile reactive handle for further derivatization. It can be oxidized to the corresponding aldehyde for use in reductive amination or Knoevenagel condensations; activated as a mesylate or tosylate for nucleophilic substitution; or coupled via Mitsunobu reactions . The compound's low molecular weight (127.14 g/mol) and favorable calculated physicochemical properties (LogP -0.38418) facilitate purification and characterization of downstream products [1]. In contrast to 1-methyl-1H-1,2,3-triazole-4-methanol, the additional 5-methyl group of the target compound provides increased steric bulk adjacent to the triazole ring, which can influence regioselectivity in subsequent reactions and potentially improve selectivity in enzyme inhibition applications. Medicinal chemists and chemical biologists seeking to incorporate 1,5-disubstituted triazole motifs into larger molecular architectures will find this compound a reliable, well-characterized starting material with established commercial availability in research quantities [2].

Application
Selection Property
Validation Focus
CNS-penetrant drug candidate scaffold
Low TPSA, moderate LogP for blood-brain barrier penetration
Membrane permeability assays (PAMPA, Caco-2)
Environmentally-conscious corrosion inhibitor
Balance of lipophilicity and solubility; potential lower ecotoxicity
Corrosion inhibition efficiency (EIS, polarization) and ecotoxicity assessment
Ligand precursor for transition metal complexes
1,5-Disubstituted triazole with pendant hydroxyl for functionalization
Regioisomeric purity (NMR, HPLC) and coordination behavior
Synthetic intermediate for triazole building blocks
Hydroxymethyl handle for oxidation, substitution, or coupling
Derivatization efficiency and regioselectivity in subsequent reactions

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